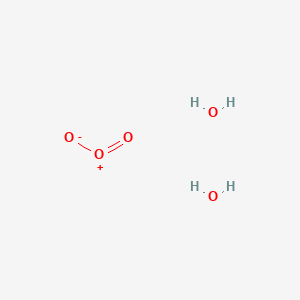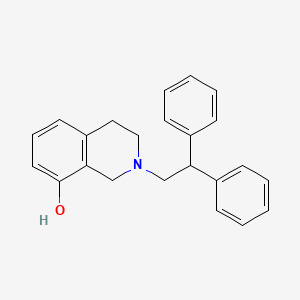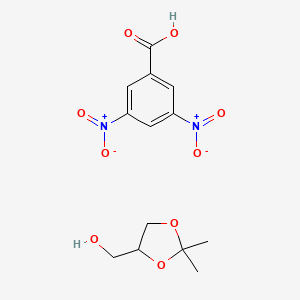![molecular formula C14H11Br3O B14206501 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene CAS No. 844819-39-2](/img/structure/B14206501.png)
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a 2-methylphenylmethoxy group is attached at the 2 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2-[(2-methylphenyl)methoxy]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2-methoxybenzene: Similar structure but lacks the 2-methylphenyl group.
1,3,5-Tribromo-2-methylbenzene: Similar structure but lacks the methoxy group.
1,3,5-Tribromo-2-[(2-chlorophenyl)methoxy]benzene: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is unique due to the presence of both the 2-methylphenyl and methoxy groups, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
844819-39-2 |
|---|---|
Molekularformel |
C14H11Br3O |
Molekulargewicht |
434.95 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[(2-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H11Br3O/c1-9-4-2-3-5-10(9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3 |
InChI-Schlüssel |
PDVKENZMLZIBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)

![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)



![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)



